molecular formula C12H10BrNO B1291326 6-bromo-N-methyl-2-naphthamide CAS No. 426219-35-4

6-bromo-N-methyl-2-naphthamide

Cat. No. B1291326
Key on ui cas rn: 426219-35-4
M. Wt: 264.12 g/mol
InChI Key: HPUCFMPIKISIIO-UHFFFAOYSA-N
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Patent
US07141598B2

Procedure details

Dry THF (150 ml) was cooled to −65° C. in a dry ice-acetone bath under an argon atmosphere and n-butyl lithium hexane solution (1.6M: 45.2 ml) was added. A solution of 6-bromo-N-methyl-2-naphthamide (8.68 g) in dry THF (700 ml) cooled to 10° C. was added to this solution at not more than −55° C., and the mixture was stirred for 1 h. A dry THF solution (60 ml) of 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one (3.65 g) was added dropwise. The mixture was stirred at the same temperature for 1.5 h and saturated aqueous ammonium chloride solution (120 ml) was added to stop the reaction. The solvent was evaporated under reduced pressure and an ethanol-soluble material was extracted from the resulting residue and the solvent was evaporated again. The residue was purified by flash silica gel column chromatography (eluent, chloroform/methanol containing ammonia (7%), 19/1→9/1). The eluate was recrystallized from methanol to give the title compound (3.36 g) as colorless crystals.
Name
n-butyl lithium hexane
Quantity
45.2 mL
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
3.65 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.Br[C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[C:18]([C:23]([NH:25][CH3:26])=[O:24])[CH:17]=[CH:16]2.[CH:27]1[N:31]=[CH:30][N:29]2[CH2:32][CH2:33][C:34](=[O:35])[C:28]=12.[Cl-].[NH4+]>C1COCC1>[OH:35][C:34]1([C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[CH:19]=[C:18]([C:23]([NH:25][CH3:26])=[O:24])[CH:17]=[CH:16]3)[C:28]2[N:29]([CH:30]=[N:31][CH:27]=2)[CH2:32][CH2:33]1 |f:0.1,4.5|

Inputs

Step One
Name
n-butyl lithium hexane
Quantity
45.2 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Two
Name
Quantity
8.68 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
3.65 g
Type
reactant
Smiles
C1=C2N(C=N1)CCC2=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this solution at not more than −55° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
an ethanol-soluble material was extracted from the resulting residue
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated again
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel column chromatography (eluent, chloroform/methanol containing ammonia (7%), 19/1→9/1)
CUSTOM
Type
CUSTOM
Details
The eluate was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1(CCN2C=NC=C21)C=2C=C1C=CC(=CC1=CC2)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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